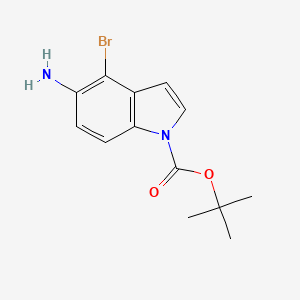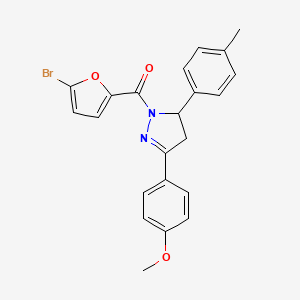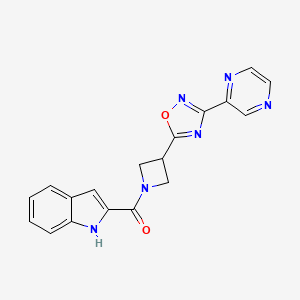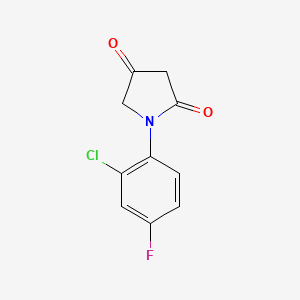![molecular formula C23H13F6NS B2867591 3-(Trifluoromethyl)phenyl 3-[3-(trifluoromethyl)phenyl]-2-quinolinyl sulfide CAS No. 339103-28-5](/img/structure/B2867591.png)
3-(Trifluoromethyl)phenyl 3-[3-(trifluoromethyl)phenyl]-2-quinolinyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(Trifluoromethyl)phenyl 3-[3-(trifluoromethyl)phenyl]-2-quinolinyl sulfide” likely contains two phenyl rings, each with a trifluoromethyl group attached, and a quinoline ring, all connected by a sulfide linkage . Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their distinctive physical-chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups are generally introduced into molecules through methods involving an exchange between chlorine and fluorine atoms or the assembly of a ring structure from a trifluoromethyl-containing building block .Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
Researchers have developed novel organic disulfides containing the 2-(substituted phenyl)quinolin-4(1H)-one ring, which exhibit significant in vitro cytotoxicity against various cancer cell lines. The synthesis begins from thioanthranilic acid esterified with various bromoacetophenones, leading to 3,3′-disulfanediylbis[2-(substituted phenyl)quinolin-4(1H)-ones] of high purity through a process involving cyclization and heating. These disulfides have shown potential in cancer treatment due to their cytotoxic properties (Soural, Hlaváč, Hradil, & Hajdůch, 2009).
Chemical Reactions and Material Development
Several studies have explored the chemical properties and applications of compounds related to 3-(Trifluoromethyl)phenyl 3-[3-(trifluoromethyl)phenyl]-2-quinolinyl sulfide:
Electrochemical fluorination has been used to successfully carry out fluorination of quinolyl sulfides, showing that a trifluoromethyl group on the quinoline ring enhances anodic alpha-fluorination, leading to alpha-fluorinated sulfides in good yields. This process highlights the impact of electron-withdrawing groups on fluorination efficiency (Dawood & Fuchigami, 1999).
The synthesis of functional covalent organic frameworks (COFs) incorporating quinoline units via aza-Diels-Alder reactions demonstrates the creation of materials with enhanced properties for lithium-sulfur batteries. These COFs, due to their extended π-conjugated structure and lithiophilic interactions, show improved cycling stability and specific capacity (Liang et al., 2021).
Copper-mediated trifluoromethylation techniques using phenyl trifluoromethyl sulfoxide have been developed, offering efficient methods for the trifluoromethylation of aryl iodides and activated aryl bromides. This showcases the utility of such compounds in creating trifluoromethylated organic products, relevant for pharmaceuticals and agrochemicals (Li et al., 2015).
Propriétés
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)phenyl]sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13F6NS/c24-22(25,26)16-7-3-6-14(11-16)19-12-15-5-1-2-10-20(15)30-21(19)31-18-9-4-8-17(13-18)23(27,28)29/h1-13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBDMEMTLUBUCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13F6NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2867509.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2867513.png)

![1-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B2867516.png)

![5-bromo-2-chloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2867519.png)
![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-methylphenyl)acetamide](/img/structure/B2867520.png)
![2-(4-methoxyphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2867521.png)






